![molecular formula C15H21ClN2O B5769965 N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical and dental procedures. It belongs to the family of amide-type local anesthetics, which are known for their long-lasting effects and low toxicity. Bupivacaine is used to numb a specific area of the body, and it works by blocking the nerve impulses that transmit pain signals to the brain.
Mecanismo De Acción
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide works by blocking the voltage-gated sodium channels in the nerve fibers, which prevents the nerve impulses from transmitting pain signals to the brain. It also affects the potassium channels and calcium channels in the nerve fibers, which contributes to its long-lasting effects. This compound has a higher affinity for the sodium channels in the sensory nerves than in the motor nerves, which makes it a more selective local anesthetic.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antitumor effects. It inhibits the production of pro-inflammatory cytokines and chemokines, and it induces apoptosis in cancer cells. This compound also affects the cardiovascular system, by decreasing the heart rate and blood pressure. It can also cause respiratory depression and muscle weakness, which are potential side effects of its use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide has several advantages for lab experiments, such as its long-lasting effects, low toxicity, and selectivity for sensory nerves. It can be used to study the mechanisms of pain and the effects of anesthesia on the nervous system. However, its use is limited by its potential side effects, such as cardiovascular and respiratory depression, and its effects on muscle function.
Direcciones Futuras
There are several future directions for the research on N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide. One direction is to study its anti-inflammatory and antitumor effects in more detail, and to explore its potential use in the treatment of chronic pain and cancer. Another direction is to develop new formulations of this compound that have improved pharmacokinetics and reduced side effects. Additionally, the mechanisms of action of this compound on the nervous system could be further elucidated, which could lead to the development of new drugs for pain management.
Métodos De Síntesis
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide is synthesized by reacting 3-chloro-2,6-dimethylphenol with butyronitrile in the presence of sodium methoxide to form N-butyl-3-chloro-2,6-dimethylphenylacetamide. This intermediate is then reacted with piperidine in the presence of acetic acid to form this compound.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide is widely used in medical and dental procedures as a local anesthetic. It is also used for regional anesthesia, such as epidural anesthesia and nerve blocks. In addition to its anesthetic properties, this compound has been shown to have anti-inflammatory and antitumor effects. It has been used in the treatment of chronic pain, neuropathic pain, and cancer pain. This compound has also been used as a research tool to study the mechanisms of pain and the effects of anesthesia on the nervous system.
Propiedades
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-7-14(19)17-13-9-6-8-12(16)15(13)18-10-4-3-5-11-18/h6,8-9H,2-5,7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHPSIRRBZUGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

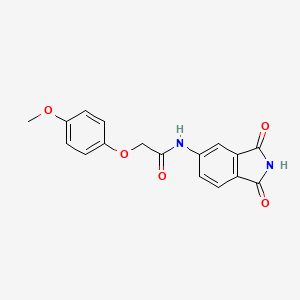
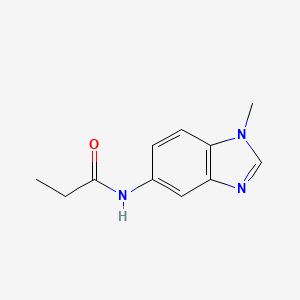
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5769894.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5769903.png)
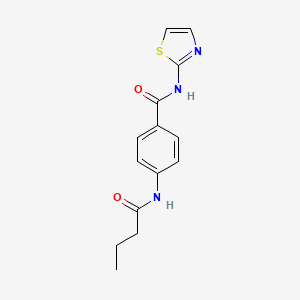
![4-[4-(phenylethynyl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B5769919.png)
![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate](/img/structure/B5769926.png)
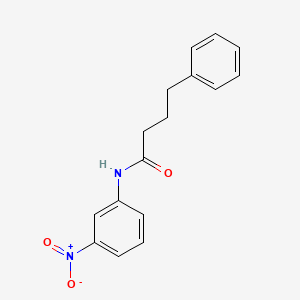
![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)
![2-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5769956.png)
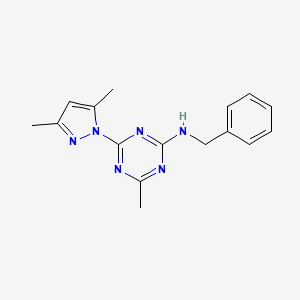
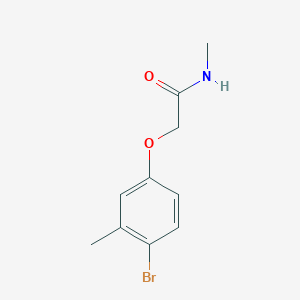
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)